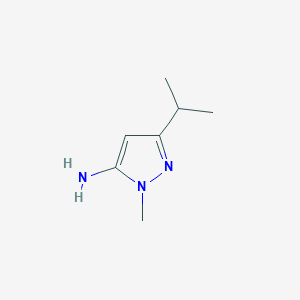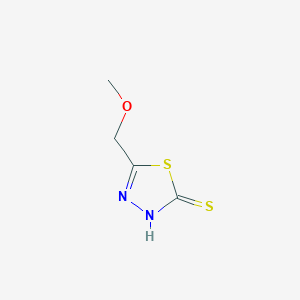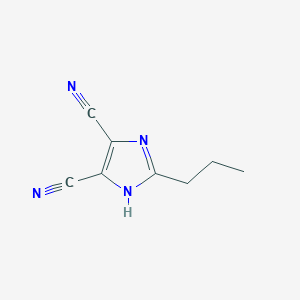
4-Phenylpyrimidine-2-thiol
Vue d'ensemble
Description
4-Phenylpyrimidine-2-thiol is a chemical compound with the molecular formula C10H8N2S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of thioxopyrimidines, such as 4-Phenylpyrimidine-2-thiol, and their condensed analogs with an exocyclic sulfur atom has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves the reaction of CuI with bis (4-phenylpyrimidine-2-thiol)alkane ligands with different spacer lengthsApplications De Recherche Scientifique
-
Anti-inflammatory Applications
- Field : Pharmacology
- Summary : Pyrimidines, including 4-Phenylpyrimidine-2-thiol, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods : Various methods for the synthesis of pyrimidines are described in the literature . The anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Biomedical Applications
- Field : Biomedicine
- Summary : Polysaccharides, which can be surface-modified or functionalized to have targeting ability through specific sugar parts, are regarded as ideal carriers for nanomedicines . Pyrimidines, including 4-Phenylpyrimidine-2-thiol, could potentially be used in the hydrophobic modification of these polysaccharides .
- Methods : The main chain of polysaccharides contains multifunctional groups, which can be surface-modified or functionalized .
- Results : The applications of amphiphilic polysaccharide micelles in the field of biomedicine are being explored .
-
Anti-inflammatory Activities
- Field : Pharmacology
- Summary : Pyrimidines, including 4-Phenylpyrimidine-2-thiol, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods : Numerous methods for the synthesis of pyrimidines are described . The anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthesis of Novel Bis-heterocycles
- Field : Organic Chemistry
- Summary : Three novel bis-heterocycles namely 6,6’- (1,4-phenylene)bis (4-phenylpyrimidin-2-ol), 6,6’- (1,4-phenylene)bis (4-phenylpyrimidin-2-amine) and (6,6’- (1,4-phenylene)bis (4-phenylpyrimidin-2-thiol) have been synthesized .
- Methods : The procedure involves a reaction between easily available chalcones and bisnucleophiles over MgFe 2 O 4 magnetic nanoparticle to yield the bis-pyrimidine analogues in good yields in very short reaction time .
- Results : The newly synthesized compounds exhibited a good range of antimicrobial activities .
-
Anticancer Applications
- Field : Pharmacology
- Summary : Pyrimidines, including 4-Phenylpyrimidine-2-thiol, have been found to exhibit a range of pharmacological effects, including anticancer activities . They have been used in the treatment of various types of cancers .
- Methods : Various methods for the synthesis of pyrimidines are described . The anticancer effects are attributed to their inhibitory response versus the expression and activities of certain vital cancer mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anticancer effects .
-
Agrochemical Applications
- Field : Agrochemistry
- Summary : Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Phenylpyrimidine-2-thiol, have been used in the agrochemical industry . They are used in the protection of crops from pests .
- Methods : The procedure involves a reaction between easily available chalcones and bisnucleophiles over MgFe 2 O 4 magnetic nanoparticle to yield the bis-pyrimidine analogues in good yields in very short reaction time .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Propriétés
IUPAC Name |
6-phenyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIMWFPBGWZKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209171 | |
| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyrimidine-2-thiol | |
CAS RN |
60414-59-7 | |
| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYL-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)










